Pyrimidine, 4,6-dimethyl-2-(methylsulfinyl)-

Catalog No.
S12544347
CAS No.
539857-78-8
M.F
C7H10N2OS
M. Wt
170.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrimidine, 4,6-dimethyl-2-(methylsulfinyl)-

CAS Number

539857-78-8

Product Name

Pyrimidine, 4,6-dimethyl-2-(methylsulfinyl)-

IUPAC Name

4,6-dimethyl-2-methylsulfinylpyrimidine

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

InChI

InChI=1S/C7H10N2OS/c1-5-4-6(2)9-7(8-5)11(3)10/h4H,1-3H3

InChI Key

RQHVXKSEMNIYIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)S(=O)C)C

Pyrimidine, 4,6-dimethyl-2-(methylsulfinyl)-, also known as 4,6-dimethyl-2-methylsulfonylpyrimidine, is a heterocyclic organic compound characterized by a pyrimidine ring substituted with two methyl groups and a methylsulfinyl group. Its molecular formula is C₇H₁₀N₂O₂S, and it has a molecular weight of approximately 186.23 g/mol. The compound typically appears as a white to yellow-orange powder or crystalline solid, with a melting point ranging from 80.0 to 85.0 °C .

Due to the presence of functional groups. Key reactions include:

  • Nucleophilic Substitution: The methylsulfinyl group can undergo nucleophilic attack, allowing for the introduction of other substituents.
  • Oxidation Reactions: The methylsulfinyl group can be oxidized to form sulfonyl derivatives, which may enhance biological activity.
  • Condensation Reactions: This compound can react with aldehydes or ketones to form imines or related structures.

Pyrimidine derivatives are known for their biological significance, particularly in medicinal chemistry. This specific compound has been studied for its potential:

  • Antimicrobial Properties: Some studies suggest that pyrimidine derivatives exhibit activity against various bacterial strains.
  • Antiviral Activity: Compounds containing pyrimidine rings have been explored for their effects on viral replication.
  • Anticancer Potential: Research indicates that certain substitutions on the pyrimidine ring can lead to compounds with anticancer properties.

Several methods exist for synthesizing pyrimidine, 4,6-dimethyl-2-(methylsulfinyl)-:

  • Methylation of Pyrimidine Derivatives: Starting from 2-amino-4,6-dimethylpyrimidine, methylation can introduce the methylsulfinyl group.
  • Sulfoxidation of Thioether Precursors: The methylthio group can be oxidized to form the methylsulfinyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Multi-step Synthesis: Combining various reactions such as alkylation and oxidation in a multi-step process can yield the desired compound efficiently.

Pyrimidine, 4,6-dimethyl-2-(methylsulfinyl)- is utilized in several fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting infectious diseases and cancer.
  • Agrochemicals: This compound is also explored for its potential use in developing agrochemicals that enhance crop resistance to pests and diseases.
  • Chemical Research: It is used in laboratories for synthesizing other complex molecules.

Research on interaction studies involving pyrimidine derivatives indicates:

  • Protein Binding Studies: Investigations show that these compounds can bind to specific proteins involved in disease pathways, potentially inhibiting their function.
  • Enzyme Inhibition: Certain pyrimidine derivatives have been reported to inhibit enzymes critical for microbial growth or cancer cell proliferation.

Pyrimidine, 4,6-dimethyl-2-(methylsulfinyl)- shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
4-MethylpyrimidineMethyl substitution at position 4Lacks the sulfinyl group; primarily studied for its basicity.
2-AminopyrimidineAmino group at position 2Exhibits different reactivity due to amino functionality.
5-FluorouracilFluorinated pyrimidine derivativeUsed extensively in cancer therapy; different biological activity profile.

Pyrimidine, 4,6-dimethyl-2-(methylsulfinyl)- stands out due to its unique combination of methyl and sulfinyl groups, which may enhance its biological activity compared to other simpler pyrimidines.

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Exact Mass

170.05138412 g/mol

Monoisotopic Mass

170.05138412 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

Explore Compound Types